molecular formula C9H13N3OS B2666290 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one CAS No. 2320177-37-3

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one

Cat. No.: B2666290
CAS No.: 2320177-37-3
M. Wt: 211.28
InChI Key: QUDKQMJZIGXXAA-UHFFFAOYSA-N
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Description

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one is a compound that features a piperidin-2-one ring substituted with a 1-methyl-1H-imidazol-2-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-2-thiol: Shares the imidazole-thiol moiety but lacks the piperidin-2-one ring.

    Piperidin-2-one: Contains the piperidin-2-one ring but lacks the imidazole-thiol group.

    1-methyl-1H-imidazole-2-ylthio derivatives: Compounds with similar structures but different substituents on the imidazole ring.

Uniqueness

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one is unique due to the combination of the imidazole-thiol group and the piperidin-2-one ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKQMJZIGXXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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